molecular formula C21H18Si B8231236 Trimethyl(pyren-1-ylethynyl)silane CAS No. 185506-32-5

Trimethyl(pyren-1-ylethynyl)silane

Cat. No. B8231236
CAS RN: 185506-32-5
M. Wt: 298.5 g/mol
InChI Key: SKFFHUMDLPRRLR-UHFFFAOYSA-N
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Description

Trimethyl(pyren-1-ylethynyl)silane is a useful research compound. Its molecular formula is C21H18Si and its molecular weight is 298.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Organic Chemistry and Polymer Synthesis:

    • Trimethyl(tosylethynyl)silane has been used in the synthesis and rearrangement of substituted 3H-pyrazoles, demonstrating its utility in organic synthesis and the study of reaction mechanisms (Vasin et al., 2016).
    • The compound has facilitated the synthesis of hexa-substituted benzenes, highlighting its role in producing benzene derivatives through reactions mediated by Negishi reagent (Zhou Li-shan, 2012).
    • In polymer science, monomers like p-vinylphenoxy(trimethyl)silane have been synthesized and copolymerized with styrene, showcasing applications in the development of novel polymers (Jenkins et al., 1975).
  • Material Science and Surface Engineering:

    • The silanization of glass using compounds like trimethyl-(dimethylamino)-silane has been studied, particularly for the fabrication of ion-sensitive microelectrodes, indicating its importance in surface chemistry and sensor technology (MuNoz et al., 1983).
    • An innovative method for synthesizing carboxamides using tetrakis(pyridin-2-yloxy)silane, prepared by trans-silylation between silicon tetrachloride and trimethyl(pyridin-2-yloxy)silane, has been reported. This method has implications for producing various carboxamides efficiently (Tozawa et al., 2005).
  • Spectroscopy and Photophysical Studies:

    • A study on trimethyl(phenylethynyl)silane using 13C Fourier-transform NMR provided insights into silicon-carbon bonding, crucial for understanding molecular structures and interactions (Levy et al., 1972).
    • The photochemical isomerization of boryl-substituted silole derivatives, involving bis(alkynyl)silanes reactions, offers an understanding of light-induced chemical transformations (Ugolotti et al., 2010).
  • Advanced Applications in Technology:

    • Laser-induced formation of polymers from unsaturated trimethylsilanes in the gas phase demonstrates the compound's potential in developing novel polymerization techniques and materials (Pola et al., 2001).
    • The use of trimethyl(trihalomethyl)silanes as dihalomethylene transfer agents provides insights into new synthetic pathways in organic chemistry (Cunico & Chou, 1978).

properties

IUPAC Name

trimethyl(2-pyren-1-ylethynyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Si/c1-22(2,3)14-13-15-7-8-18-10-9-16-5-4-6-17-11-12-19(15)21(18)20(16)17/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFFHUMDLPRRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627419
Record name Trimethyl[(pyren-1-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185506-32-5
Record name Trimethyl[(pyren-1-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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